molecular formula C23H27N3O4S B6510480 3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline CAS No. 872200-27-6

3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline

Cat. No.: B6510480
CAS No.: 872200-27-6
M. Wt: 441.5 g/mol
InChI Key: JRQXJJMSWBIHQW-UHFFFAOYSA-N
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Description

  • The 6,7-dimethoxy substitution can be achieved via directed ortho metalation, followed by alkylation with methoxy derivatives.

  • Sulfonylation

  • Piperazine Substitution

    • Finally, the piperazine moiety is introduced through nucleophilic substitution reactions, using 4-ethylpiperazine under appropriate conditions (e.g., elevated temperature, appropriate solvent like DMF).

  • Industrial Production Methods

    Industrial production of this compound would likely streamline these steps into a more efficient process, potentially using continuous flow reactors and optimizing each step's conditions to ensure high yield and purity. Automation and precise control of reaction parameters would be critical to achieve scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline typically involves multiple steps:

    • Formation of the Quinoline Core

      • Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or Doebner-von Miller reaction, involving the cyclization of a benzene ring with an appropriate reactant.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the quinoline core and the methoxy groups. Common reagents include KMnO4 or H2O2 under acidic or basic conditions.

    • Reduction

      • Reduction reactions can target the sulfonyl group and piperazine nitrogen, using agents like LiAlH4 or NaBH4.

    • Substitution

      • Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the piperazine nitrogen. Typical reagents include halides, sulfonates, and nucleophiles like amines or alcohols.

    Common Reagents and Conditions

    • Oxidation: : KMnO4, H2O2, AcOH

    • Reduction: : LiAlH4, NaBH4

    • Substitution: : Alkyl halides, sulfonates, amines, alcohols

    Major Products

    • Oxidation products may include quinoline N-oxides and sulfoxides.

    • Reduction products often yield secondary amines or alcohol derivatives.

    • Substitution reactions result in variously substituted derivatives, depending on the reagent used.

    Scientific Research Applications

    The compound has a diverse range of applications:

    • Chemistry: : Used as a building block for synthesizing more complex molecules due to its rich reactivity profile.

    • Biology: : Potential as an inhibitor for specific enzymes or receptors due to the bioactivity of the quinoline core.

    • Medicine: : Investigated for anticancer, antimicrobial, and anti-inflammatory properties.

    • Industry: : Utilized in the development of novel materials with specific electronic or optical properties.

    Mechanism of Action

    The biological activity of 3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline is largely due to its ability to interact with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the benzenesulfonyl group can form covalent bonds with protein targets. The piperazine moiety can enhance membrane permeability, aiding in the compound's efficacy.

    Comparison with Similar Compounds

    Similar Compounds

    • 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-6,7-dimethoxyquinoline

    • 3-(Benzenesulfonyl)-4-(4-ethylmorpholin-1-yl)-6,7-dimethoxyquinoline

    Unique Features

    • Electrophilicity: : The specific substitution pattern on the quinoline ring increases its electrophilicity, enhancing its reactivity.

    • Bioavailability: : The presence of the piperazine ring improves the compound's bioavailability, making it more effective in biological systems.

    This compound stands out for its versatile reactivity and significant potential in various scientific domains. Its unique structure and properties make it a valuable subject of research and application.

    Properties

    IUPAC Name

    3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H27N3O4S/c1-4-25-10-12-26(13-11-25)23-18-14-20(29-2)21(30-3)15-19(18)24-16-22(23)31(27,28)17-8-6-5-7-9-17/h5-9,14-16H,4,10-13H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JRQXJJMSWBIHQW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H27N3O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    441.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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